Pharmacological Target Switch: D2 Antagonism vs. Acetylcholinesterase Inhibition in 6-Phenyl-Pyridazinamine Comparators
The piperidin-4-yl-pyridazin-3-ylamine scaffold, of which N-(piperidin-4-yl)pyridazin-3-amine is the unsubstituted parent, confers fast-dissociating dopamine D2 receptor antagonism. This stands in direct contrast to the 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine series (J. Med. Chem. 1999, 42, 730–741), which are acetylcholinesterase inhibitors with reported IC₅₀ values ranging from 1.3 nM to 380 nM against AChE [1]. US Patent US9751860B2 explicitly states that the D2 antagonist activity of the piperidin-4-yl-pyridazin-3-ylamine class is “not attributed to any of the 6-phenyl-N-[4-piperidinyl]-3-pyridazinamine derivatives” [2]. The patent further specifies that compounds in this class were screened in a [³H]spiperone displacement assay using human D2L receptor cell membranes, with compounds showing IC₅₀ < 1 µM being advanced to dissociation rate testing [2]. The key structural determinant of this target switch is the presence of the pyridazine ring with the amino linker at the 3-position rather than the 6-phenyl substituent, which redirects binding from the AChE catalytic gorge to the dopamine D2 orthosteric site.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Dopamine D2 receptor antagonist (fast-dissociating); D2L binding IC₅₀ < 1 µM (class threshold for progression to dissociation assay) |
| Comparator Or Baseline | 6-Phenyl-N-[4-piperidinyl]-3-pyridazinamine (J. Med. Chem. 1999): Acetylcholinesterase inhibitor; AChE IC₅₀ = 1.3–380 nM range |
| Quantified Difference | Complete target switch: D2 receptor (CNS antipsychotic) vs. AChE (Alzheimer's target). No overlapping pharmacology reported. |
| Conditions | [³H]Spiperone competition binding assay on human D2L receptor cell membranes (patent); AChE inhibition assay on rat striatum homogenate (J. Med. Chem. 1999) |
Why This Matters
Procurement of the correct pyridazine-piperidine scaffold is critical: selecting a 6-phenyl analog will yield AChE inhibition, not D2 antagonism, invalidating any CNS antipsychotic screening campaign.
- [1] Contreras JM, Rival YM, Chayer S, Bourguignon JJ, Wermuth CG. Aminopyridazines as Acetylcholinesterase Inhibitors. J. Med. Chem. 1999, 42(4), 730–741. View Source
- [2] De Bruyn MFL et al. US Patent US9751860B2. See specification lines 14–25 (differentiation from 6-phenyl-pyridazinamines) and lines 180–186 (D2 binding assay and IC₅₀ < 1 µM threshold). View Source
